

An In-depth Technical Guide to the Solubility and Stability of Xorphanol

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Compound of Interest

Compound Name: **Xorphanol**

Cat. No.: **B1684247**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound **Xorphanol**. The data presented herein is intended to serve as a foundational resource for formulation development, analytical method development, and regulatory submissions.

Xorphanol Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. The following section details the solubility of **Xorphanol** in various solvents at ambient temperature.

Table 1: Solubility of **Xorphanol** in Various Solvents at 25°C

Solvent System	Solubility (mg/mL)	pH (for aqueous systems)	Method
Purified Water	0.15	7.2	HPLC-UV
0.1 N HCl	15.2	1.0	HPLC-UV
0.1 M Phosphate Buffer	0.25	7.4	HPLC-UV
Ethanol	25.8	N/A	HPLC-UV
Propylene Glycol	18.5	N/A	HPLC-UV
PEG 400	35.1	N/A	HPLC-UV

The equilibrium solubility of **Xorphanol** was determined using the shake-flask method.

- Preparation: An excess amount of **Xorphanol** was added to 2 mL of each solvent in a sealed glass vial.
- Equilibration: The vials were agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached.
- Sample Collection and Preparation: After 48 hours, the suspensions were allowed to stand, and the supernatant was carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solids.
- Quantification: The filtrate was then diluted with an appropriate mobile phase and analyzed by a validated HPLC-UV method to determine the concentration of dissolved **Xorphanol**.

Xorphanol Stability Profile

Understanding the stability of **Xorphanol** under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.

Table 2: Summary of Forced Degradation Studies for **Xorphanol**

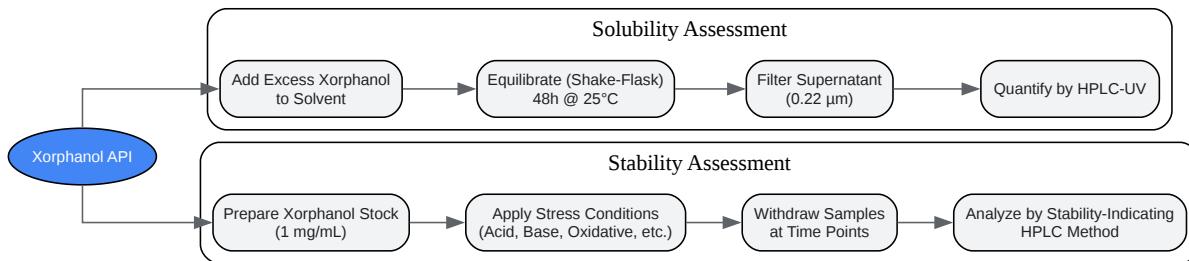
Stress Condition	Duration	% Degradation	Major Degradants
0.1 N HCl	24 hours	12.5%	XOR-H1, XOR-H2
0.1 N NaOH	8 hours	8.2%	XOR-B1
30% H ₂ O ₂	4 hours	22.1%	XOR-O1, XOR-O2
Thermal (80°C)	72 hours	5.6%	XOR-T1
Photolytic (ICH Q1B)	7 days	18.9%	XOR-P1

Forced degradation studies were conducted to identify the potential degradation pathways of **Xorphanol**.

- Sample Preparation: A stock solution of **Xorphanol** (1 mg/mL) was prepared in methanol.
- Stress Conditions:
 - Acidic Hydrolysis: The stock solution was diluted with 0.1 N HCl and kept at 60°C.
 - Basic Hydrolysis: The stock solution was diluted with 0.1 N NaOH and kept at 60°C.
 - Oxidative Degradation: The stock solution was treated with 30% H₂O₂ at room temperature.
 - Thermal Degradation: A solid sample of **Xorphanol** was placed in a temperature-controlled oven at 80°C.
 - Photolytic Degradation: A solution of **Xorphanol** was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Analysis: Samples were withdrawn at predetermined time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products.

Visualizations

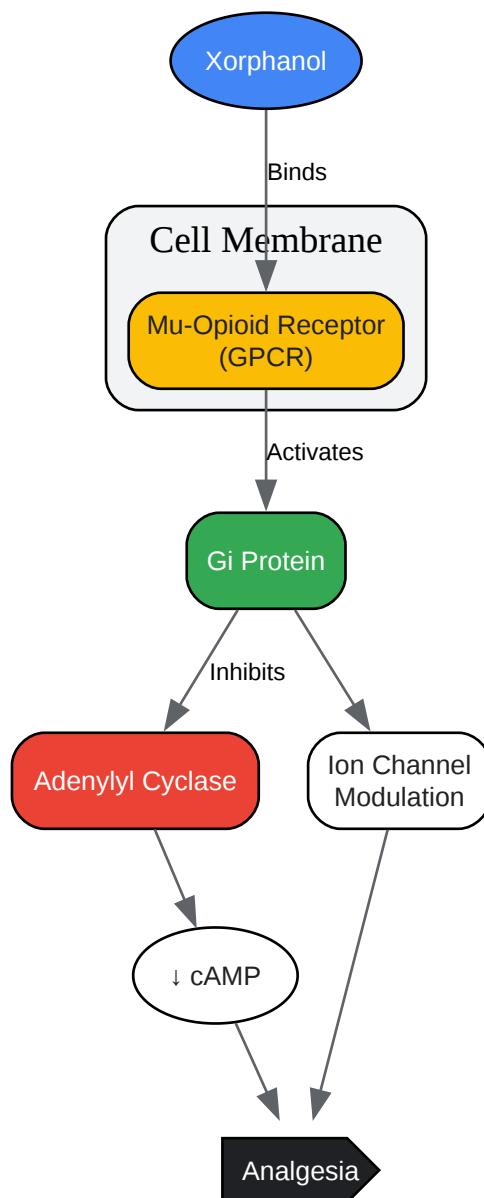
The following diagram illustrates the general workflow for assessing the solubility and stability of **Xorphanol**.



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*Workflow for **Xorphanol** solubility and stability testing.*

Assuming **Xorphanol** acts as an agonist at the mu-opioid receptor, the following diagram depicts a simplified signaling cascade.



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*Hypothetical signaling pathway for **Xorphanol** via mu-opioid receptor.*

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